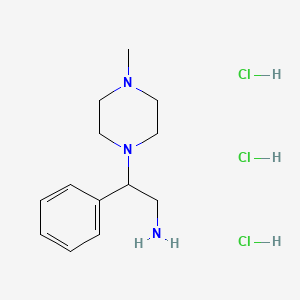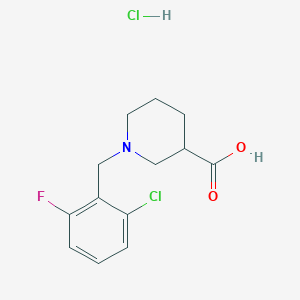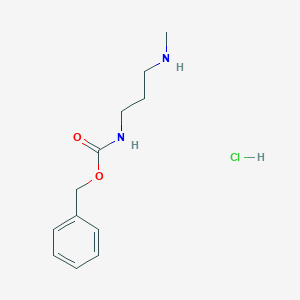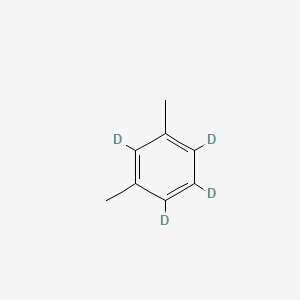
N-Ethylpyrrolidine-3-carboxamide
Vue d'ensemble
Description
N-Ethylpyrrolidine-3-carboxamide is a chemical compound with the molecular formula C7H14N2O . It belongs to the class of compounds known as pyrrolidines, which are five-membered nitrogen heterocycles .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of this compound allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-Ethylpyrrolidine-3-carboxamide has been explored for its potential in synthesizing various chemical compounds. For instance, the synthesis of (S)-BZM, a precursor to (S)-123I-IBZM, utilized a method starting from 2,6-dimethoxybenzoic acid, which involved (S)-2-aminomethyl-1-ethylpyrrolidine (Bobeldijk et al., 1990). Additionally, the creation of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide from methyl-1-[(5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidine-2-carboxylate and ethylamine was explored, although the synthesized compound showed no antimicrobial activities against tested organisms (Ovonramwen, Owolabi & Falodun, 2021).
Potential in Cancer Research
This compound derivatives have been investigated for their potential as anticancer agents. A study synthesized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, evaluating their cytotoxic effects on the MCF-7 breast cancer cell line. Some compounds showed promising results, suggesting the potential of these derivatives in cancer therapy (Butler et al., 2013).
Applications in Neuroleptic Activity
Research into neuroleptic activity has also involved this compound derivatives. A study designed and synthesized benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines as potential neuroleptics. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, with some showing significant activity, suggesting their potential use in treating psychosis (Iwanami et al., 1981).
Chemiluminescence in Analytical Chemistry
In the field of analytical chemistry, derivatives of this compound have been used as derivatization reagents. For instance, 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine were used for carboxylic acid derivatization in high-performance liquid chromatography with electrogenerated chemiluminescence detection, indicating the compound's utility in sensitive detection methods (Morita & Konishi, 2002).
Mécanisme D'action
Target of Action
Pyrrolidine alkaloids interact with a variety of targets in the body, including various enzymes and receptors. The specific targets depend on the exact structure of the compound .
Mode of Action
The interaction between pyrrolidine alkaloids and their targets can lead to a variety of effects. For example, some pyrrolidine alkaloids have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Pathways
Pyrrolidine alkaloids can affect multiple biochemical pathways. The specific pathways affected would depend on the exact structure of the compound and its targets .
Pharmacokinetics
The pharmacokinetics of pyrrolidine alkaloids can vary widely. Factors such as the compound’s solubility, stability, and metabolism can affect its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of pyrrolidine alkaloids can be diverse, depending on the specific compound and its targets. Some pyrrolidine alkaloids have been shown to have cytotoxic effects, while others have protective effects .
Action Environment
The action, efficacy, and stability of pyrrolidine alkaloids can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
N-Ethylpyrrolidine-3-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with several key enzymes, including proteases and kinases, through its carboxamide group, which can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the enzymes, either inhibiting or activating them, depending on the specific context. Additionally, this compound can bind to proteins, altering their conformation and function. For example, it has been observed to interact with transport proteins, affecting their ability to transport other molecules across cellular membranes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In particular, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins such as kinases, leading to changes in downstream signaling pathways. This can result in altered gene expression patterns, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its carboxamide group. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal adverse effects, with significant biochemical and cellular changes occurring at higher doses. For example, higher doses of this compound can lead to toxic effects, such as liver and kidney damage, due to its interactions with metabolic enzymes and transport proteins. Additionally, threshold effects have been observed, where certain biochemical and cellular responses are only triggered at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism. Additionally, this compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transport proteins, facilitating its movement across cellular membranes and into various cellular compartments. Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects. The distribution of this compound within the body can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals. Additionally, post-translational modifications, such as phosphorylation and acetylation, can affect the localization and activity of this compound within cells. These localization patterns can influence the compound’s overall function and its interactions with other biomolecules .
Propriétés
IUPAC Name |
N-ethylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-7(10)6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVNYUIISCOCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672454 | |
| Record name | N-Ethylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-56-2 | |
| Record name | N-Ethylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419212.png)
![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)
![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)

![4-[(2-Methylpentyl)oxy]aniline](/img/structure/B1419223.png)






![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)
![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)

